molecular formula C16H19FN4O4 B579940 Marbofloxacin Impurity D CAS No. 117380-92-4

Marbofloxacin Impurity D

Cat. No.: B579940
CAS No.: 117380-92-4
M. Wt: 350.35
InChI Key: CIMYGCZMOFJQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marbofloxacin Impurity D is a chemical compound associated with the antibiotic marbofloxacin. It is identified by its molecular formula C16H19FN4O4 and a molecular weight of 350.3 g/mol . This impurity is often studied to understand the purity and stability of marbofloxacin, which is used in veterinary medicine.

Scientific Research Applications

Marbofloxacin Impurity D has several scientific research applications:

Mechanism of Action

Target of Action

Marbofloxacin Impurity D, also known as Desmethyleneseco-BenzoxadiazineMarbofloxacin, is a derivative of Marbofloxacin . Marbofloxacin is a third-generation fluoroquinolone antibiotic . The primary targets of Marbofloxacin are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound, similar to Marbofloxacin, is believed to act by inhibiting the bacterial DNA gyrase, thereby impairing DNA replication and transcription . This results in rapid bactericidal activity .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption leads to the cessation of bacterial growth and eventually results in bacterial cell death

Pharmacokinetics

The pharmacokinetics of Marbofloxacin have been studied in animals . It has been found that Marbofloxacin exhibits linear kinetics over a dose range from 1.25 to 10 mg/kg of body weight . The protein binding in the plasma of neutropenic infected mice was found to be 29.77% . .

Result of Action

The inhibition of bacterial DNA gyrase and topoisomerase IV by Marbofloxacin leads to the disruption of bacterial DNA processes, resulting in rapid bactericidal activity . As a derivative of Marbofloxacin, this compound is expected to have a similar bactericidal effect, although specific studies on this compound are lacking.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Marbofloxacin. For instance, it is known to be harmful to aquatic life with long-lasting effects . Therefore, it is advised to avoid its release to the environment . .

Chemical Reactions Analysis

Marbofloxacin Impurity D undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Marbofloxacin Impurity D can be compared with other similar compounds, such as:

Each of these impurities has unique structural and chemical properties that differentiate them from this compound. The study of these impurities helps in understanding the overall stability and purity of marbofloxacin.

Properties

IUPAC Name

6-fluoro-8-hydroxy-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O4/c1-18-21-8-10(16(24)25)14(22)9-7-11(17)13(15(23)12(9)21)20-5-3-19(2)4-6-20/h7-8,18,23H,3-6H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMYGCZMOFJQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)N3CCN(CC3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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